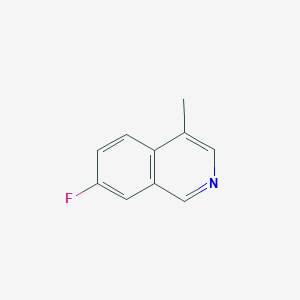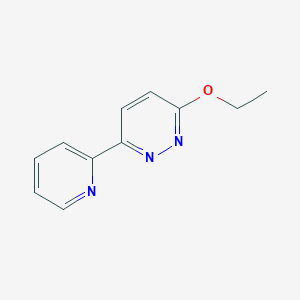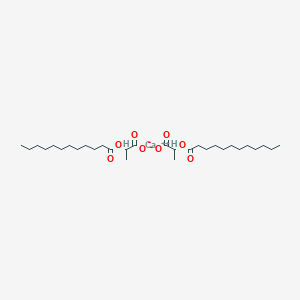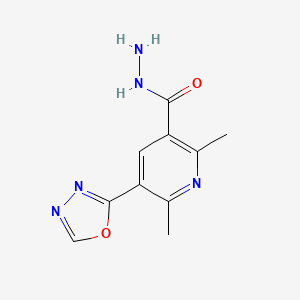
2-(Chloromethyl)-5-fluorobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-5-fluorobenzonitrile is an organic compound with the molecular formula C8H5ClFN It is a derivative of benzonitrile, where the benzene ring is substituted with a chloromethyl group at the second position and a fluorine atom at the fifth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-fluorobenzonitrile typically involves the chloromethylation of 5-fluorobenzonitrile. One common method includes the reaction of 5-fluorobenzonitrile with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-5-fluorobenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) are typical.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, or ethers depending on the nucleophile used.
Oxidation: Products include 2-(chloromethyl)-5-fluorobenzaldehyde or 2-(chloromethyl)-5-fluorobenzoic acid.
Reduction: The major product is 2-(chloromethyl)-5-fluorobenzylamine.
科学的研究の応用
2-(Chloromethyl)-5-fluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the development of bioactive molecules and as a building block for drug discovery.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science
作用機序
The mechanism of action of 2-(Chloromethyl)-5-fluorobenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the compound could act as an enzyme inhibitor by binding to the active site and preventing substrate access. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound it is interacting with .
類似化合物との比較
Similar Compounds
- 2-(Chloromethyl)-4-fluorobenzonitrile
- 2-(Chloromethyl)-3-fluorobenzonitrile
- 2-(Chloromethyl)-6-fluorobenzonitrile
Uniqueness
2-(Chloromethyl)-5-fluorobenzonitrile is unique due to the specific positioning of the chloromethyl and fluorine substituents on the benzene ring. This unique arrangement can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
特性
分子式 |
C8H5ClFN |
|---|---|
分子量 |
169.58 g/mol |
IUPAC名 |
2-(chloromethyl)-5-fluorobenzonitrile |
InChI |
InChI=1S/C8H5ClFN/c9-4-6-1-2-8(10)3-7(6)5-11/h1-3H,4H2 |
InChIキー |
GHCKTMFNZWSVDY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)C#N)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Bromo-2-ethylbenzo[d]thiazole](/img/structure/B13118430.png)
![2,3-Dihydroimidazo[1,2-a]pyrazine](/img/structure/B13118446.png)
![6-(4-Methoxybenzyl)-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B13118455.png)



![(R)-3-(6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)benzonitrile](/img/structure/B13118479.png)






